N-Methyl-o-toluidine

Description

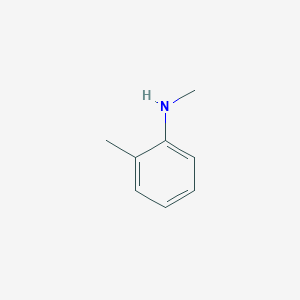

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWMXYQZKVRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060600 | |

| Record name | Benzenamine, N,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-21-2 | |

| Record name | N-Methyl-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E41NZ1ZY58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-o-toluidine CAS number 611-21-2 properties

An In-depth Technical Guide to N-Methyl-o-toluidine (CAS 611-21-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 611-21-2, is an aromatic organic compound belonging to the class of secondary amines.[1] Structurally, it features a methyl group attached to the nitrogen atom of o-toluidine (B26562).[1] Also known by synonyms such as N,2-Dimethylaniline and 2-(Methylamino)toluene, this compound typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It serves as a significant intermediate in the synthesis of various organic compounds, including dyes and pigments.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 611-21-2 | [1][4] |

| Molecular Formula | C₈H₁₁N | [1][4] |

| Molecular Weight | 121.18 g/mol | [4] |

| Appearance | Colorless to pale yellow or green clear liquid | [1][2][5] |

| Boiling Point | 207-210 °C | [2] |

| Melting Point | -10.08 °C (estimate) | [2] |

| Density | 0.97-0.98 g/cm³ | [2][5] |

| Flash Point | 79.4 °C | [2][5] |

| Refractive Index | 1.562 - 1.565 | [2][5] |

| Water Solubility | Limited solubility; practically insoluble | [1][2] |

| Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |

| Vapor Pressure | 0.225 mmHg at 25°C | [2] |

| pKa | 4.72±0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity analysis of this compound.

| Spectrum Type | Description / Availability | Source(s) |

| ¹H NMR | Spectrum available and confirms structure | [5][6] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data available | [8][9] |

| Infrared (IR) Spectroscopy | IR spectrum data available from NIST | [8] |

| UV/Visible Spectroscopy | UV/Visible spectrum data available from NIST | [8] |

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling and storage. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][10]

GHS Hazard and Precautionary Statements

| Category | Code(s) | Description | Source(s) |

| Hazard Statements | H227 | Combustible liquid. | [5][10] |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [5][10] | |

| H371, H373 | May cause damage to organs through prolonged or repeated exposure. | [5][10] | |

| H412 | Harmful to aquatic life with long lasting effects. | [5][10] | |

| Precautionary Statements | P210, P260, P270 | Keep away from heat/sparks. Do not breathe vapors. Do not eat, drink or smoke when using. | [5][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| P301+P310, P302+P352, P304+P340 | IF SWALLOWED: Immediately call a POISON CENTER. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. | [5][10] | |

| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [10] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and inhalation of vapor.[10] Use only in a well-ventilated area or under a chemical fume hood.[11] Keep away from sources of ignition and prevent the buildup of electrostatic charge.[10]

-

Storage : Store in a cool, dry, and well-ventilated place.[10][11] The compound is air and light sensitive; containers should be kept tightly closed and may require storage under an inert atmosphere.[5][10][11]

Reactivity and Applications

This compound's amine functionality makes it a versatile intermediate in organic synthesis.[1] Its primary applications are in the production of dyes, pigments, and other chemical intermediates.[1] It is also identified as a reactant for palladium-catalyzed coupling and amination reactions.[12] The parent compound, o-toluidine, is used extensively in producing pesticides, pharmaceuticals, and rubber vulcanization accelerators, suggesting similar synthetic utility for its N-methylated derivative.[3][13]

Caption: Key application areas for this compound.

Experimental Protocols

While a specific protocol for the mono-methylation of o-toluidine is not detailed in the provided results, a representative procedure can be adapted from established methods for N-alkylation of aromatic amines, such as the synthesis of N,N-dimethyl-o-toluidine.[14] The following protocol outlines a general approach for its synthesis.

Synthesis of this compound

This protocol describes the N-methylation of o-toluidine using a methylating agent.

Materials:

-

o-Toluidine

-

Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Acetonitrile, Water)

-

Diethyl ether or other extraction solvent

-

Drying agent (e.g., Anhydrous sodium sulfate, Potassium hydroxide)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent) and the chosen solvent.

-

Addition of Base : Add the base (e.g., sodium carbonate, 1.2 equivalents) to the mixture.[14]

-

Addition of Methylating Agent : While stirring, slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) to the flask. An exothermic reaction may occur; maintain control with a water bath if necessary.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.[14]

-

Workup : After cooling to room temperature, make the solution strongly alkaline with an aqueous sodium hydroxide (B78521) solution.[14]

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volumes).[14]

-

Drying and Filtration : Combine the organic layers and dry over an anhydrous drying agent (e.g., solid potassium hydroxide).[14] Filter to remove the drying agent.

-

Purification : Remove the solvent from the filtrate by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield this compound.[14]

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound (CAS 611-21-2) is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of dyes and as a reactant in modern catalytic chemistry underscores its importance in industrial and research settings. Due to its toxicity, adherence to stringent safety and handling protocols is mandatory. The provided data and protocols offer a foundational resource for professionals working with this versatile compound.

References

- 1. CAS 611-21-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 611-21-2 [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound | 611-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound(611-21-2) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 611-21-2 [chemicalbook.com]

- 13. innospk.com [innospk.com]

- 14. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of N-Methylated Derivatives of o-Toluidine

This technical guide provides an in-depth overview of the primary synthetic pathways for the N-methylation of o-toluidine (B26562) to yield N,2-dimethylaniline (N-methyl-o-toluidine) and N,N-dimethyl-o-toluidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the reaction mechanisms, experimental protocols, and purification techniques, and presents quantitative data in a structured format.

Introduction

o-Toluidine (2-methylaniline) is a crucial chemical intermediate used in the synthesis of various dyes, herbicides, and pharmaceutical compounds.[1] The N-methylation of o-toluidine produces N,2-dimethylaniline and N,N-dimethyl-o-toluidine, which are versatile building blocks in organic chemistry. Controlling the degree of methylation is a key challenge, as the secondary amine product is often more nucleophilic than the primary amine, potentially leading to over-methylation.[2]

This guide focuses on two principal synthetic strategies:

-

Reductive Amination for the selective synthesis of the mono-methylated product, N,2-dimethylaniline.

-

Eschweiler-Clarke Reaction and Classical Alkylation for the synthesis of the di-methylated product, N,N-dimethyl-o-toluidine.

Synthesis of N,2-Dimethylaniline (Mono-methylation)

The selective synthesis of the secondary amine, N,2-dimethylaniline, from o-toluidine is most effectively achieved through reductive amination. This method involves the reaction of o-toluidine with one equivalent of formaldehyde (B43269) to form an imine intermediate, which is then reduced in situ by a hydride-donating agent such as sodium borohydride (B1222165).[3][4]

Reaction Pathway: Reductive Amination

The reaction proceeds in two main steps:

-

Imine Formation : The primary amine (o-toluidine) reacts with formaldehyde to form a Schiff base (imine) intermediate.

-

Reduction : A reducing agent, typically sodium borohydride, provides a hydride to reduce the imine to the corresponding secondary amine.[4]

Caption: Reductive amination pathway for N,2-dimethylaniline synthesis.

Experimental Protocol: Reductive Amination

The following protocol is adapted from a procedure for the synthesis of this compound.[3]

Materials:

-

o-Toluidine

-

Formaldehyde (37% aqueous solution)

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (1M)

-

Sodium Hydroxide (B78521) solution

-

Dichloromethane (B109758) (DCM) or Diethyl Ether for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Procedure:

-

In a round-bottom flask, dissolve o-toluidine in a mixture of ethanol and THF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add one equivalent of aqueous formaldehyde solution while maintaining the temperature.

-

Stir the mixture for 30-60 minutes to allow for imine formation.

-

In a separate beaker, prepare a solution of sodium borohydride in a small amount of the same solvent mixture.

-

Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Make the solution alkaline by adding a sodium hydroxide solution until a pH > 10 is achieved.

-

Extract the aqueous phase with dichloromethane or diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N,2-dimethylaniline by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | o-Toluidine | [3] |

| Reagents | Formaldehyde, Sodium Borohydride | [3] |

| Solvent | Ethanol, THF | [3] |

| Temperature | 20 °C | [3] |

| Yield | 87% | [3] |

Synthesis of N,N-Dimethyl-o-toluidine (Di-methylation)

The exhaustive methylation of o-toluidine to the tertiary amine, N,N-dimethyl-o-toluidine, can be achieved through several methods, most notably the Eschweiler-Clarke reaction and classical N-alkylation with methyl halides.

Method A: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly efficient one-pot method for methylating primary or secondary amines to tertiary amines using excess formaldehyde and formic acid.[5][6] A key advantage of this reaction is that it does not produce quaternary ammonium (B1175870) salts.[5][7]

Reaction Pathway: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid. The formic acid acts as a hydride donor, releasing carbon dioxide in an irreversible step.[5][7] This process repeats until the tertiary amine is formed.

References

Physical and chemical properties of N-Methyl-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-o-toluidine, also known as N,2-dimethylaniline, is an aromatic organic compound with the chemical formula C₈H₁₁N. It is a substituted aniline (B41778) and a derivative of o-toluidine (B26562). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including experimental protocols for their determination and visualizations of relevant chemical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties

This compound is a colorless to light yellow oily liquid that tends to darken upon exposure to air and light.[1] A summary of its key physical properties is presented in the tables below.

General Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Molecular Formula | C₈H₁₁N | [2][4][5] |

| Molecular Weight | 121.18 g/mol | [4][5][6] |

| CAS Number | 611-21-2 | [4][5] |

| EC Number | 210-260-9 | [4][5] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Boiling Point | 177 - 204 °C at 987 hPa | [4] |

| 207 °C | [2] | |

| 209-210 °C | [2] | |

| Melting Point | -10.08 °C (estimate) | [2][4] |

| Density | 0.981 g/cm³ at 25 °C | [4][5] |

| 0.97 g/cm³ | [2] | |

| Flash Point | 79.4 °C (closed cup) | [2][4][5] |

| Vapor Pressure | 0.225 mmHg at 25°C | [2] |

Optical and Solubility Properties

| Property | Value | Source(s) |

| Refractive Index | 1.562 - 1.565 | [2] |

| Water Solubility | Practically insoluble | [2] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a secondary aromatic amine. The presence of both a methyl group on the nitrogen atom and a methyl group on the aromatic ring influences its reactivity.

Basicity: The amino group imparts basic properties to the molecule.[7]

Reactivity:

-

N-Alkylation and N-Acylation: The secondary amine functionality can undergo further alkylation to form a tertiary amine or acylation to form an amide.

-

Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution reactions.

-

Oxidation: Aromatic amines are prone to oxidation, which can lead to the darkening of the compound upon exposure to air.

-

Reactant in Coupling Reactions: It is used as a reactant in Palladium-catalyzed coupling reactions and the amination of bromoindazoles.[5][8]

Stability and Incompatibility:

-

Stability: The compound is stable under recommended storage conditions, which include keeping the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][9] It is also noted to be air and light sensitive.[3][4]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][10]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can form.[4][9]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which is a liquid at room temperature, this procedure would be used to determine its freezing point.

Principle: A small sample of the substance is heated at a controlled rate, and the temperature range over which the solid melts is observed. For a pure crystalline solid, the melting point is sharp.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[5]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured at a specific atmospheric pressure.

General Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample, a condenser, a thermometer with the bulb placed at the level of the side arm of the distillation flask, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a constant temperature is maintained on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[11] A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[11]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).[12]

-

Data Analysis: The absorption bands in the spectrum are correlated to the functional groups present in the this compound molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.

-

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify this compound.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through the N-methylation of o-toluidine.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow

A typical workflow for the analysis of an this compound sample using GC-MS.

Caption: A standard analytical workflow for this compound using GC-MS.

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. How can \mathrm{N}-methylaniline and o-toluidine be distinguished by ir s.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-METHYL-P-TOLUIDINE(623-08-5) 1H NMR [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound [webbook.nist.gov]

- 12. ijseas.com [ijseas.com]

An In-depth Technical Guide to N-Methyl-o-toluidine (C8H11N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-o-toluidine, with the molecular formula C8H11N, is an aromatic secondary amine of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its metabolic pathways based on studies of its parent compound, o-toluidine (B26562). The information is presented to support research, development, and application activities within the scientific community.

Core Properties and Data

This compound, also known as N,2-dimethylaniline, is a substituted aromatic amine. Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group and a methylamino group at the ortho position. This substitution pattern dictates its chemical reactivity and physical characteristics.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H11N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| CAS Number | 611-21-2 | [1][2] |

| Appearance | Clear, light yellow oily liquid; may darken on exposure to air and light. | [1][3] |

| Boiling Point | 207-210 °C | [1] |

| Melting Point | -10.08 °C (estimate) | [1] |

| Density | 0.97 - 0.981 g/mL at 25 °C | [1] |

| Refractive Index | 1.562 - 1.565 | [4] |

| Flash Point | 79.4 °C | [1] |

| Water Solubility | Practically insoluble | [4] |

| Vapor Pressure | 0.225 mmHg at 25 °C | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available through various databases.

-

¹H NMR Spectroscopy: Spectra are available and can be used to confirm the structure of the molecule.[5]

-

¹³C NMR Spectroscopy: Available spectra provide information on the carbon framework of the compound.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for fragmentation pattern analysis.[2][7][8]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[2][7]

-

UV/Visible Spectroscopy: UV/Vis spectra are also available for this compound.[2][8]

Synthesis of this compound

Experimental Protocol: N-methylation of o-Toluidine

This protocol is a representative method and should be performed with appropriate safety precautions in a laboratory setting.

Materials:

-

o-Toluidine

-

Methyl iodide (or dimethyl sulfate)

-

Sodium carbonate (or another suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous potassium hydroxide (B78521) (or other suitable drying agent)

-

Deionized water

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent), methyl iodide (1.1 equivalents), and sodium carbonate (1.2 equivalents) in a suitable solvent such as water or a polar aprotic solvent.

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution strongly alkaline with a sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Drying: Dry the combined organic extracts over anhydrous potassium hydroxide.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation.

A visual representation of the synthesis and purification workflow is provided below.

Metabolic Pathways

Specific studies detailing the metabolic pathways of this compound are not extensively available. However, the metabolism of its parent compound, o-toluidine, has been well-documented in rats, and it is reasonable to infer that this compound follows similar biotransformation routes.[11][12][13] The primary metabolic pathways for o-toluidine include N-acetylation and hydroxylation, followed by conjugation.[11][12]

For this compound, the N-methyl group introduces an additional site for metabolism, likely N-demethylation. The probable metabolic pathways are:

-

N-demethylation: To form o-toluidine, which would then enter the known metabolic pathways of o-toluidine.

-

Ring Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, likely at the position para to the amino group.

-

N-oxidation: Oxidation of the nitrogen atom.

-

Methyl Group Oxidation: Oxidation of the tolyl methyl group to a benzyl (B1604629) alcohol derivative.

-

Phase II Conjugation: The resulting metabolites can undergo conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.[14]

A diagram illustrating the probable metabolic pathways is presented below.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. Its nucleophilic nitrogen and substituted aromatic ring allow for a variety of chemical transformations. It is a reactant for palladium-catalyzed coupling reactions and amination of bromoindazoles. The parent compound, o-toluidine, is used in the synthesis of dyes, pigments, and some agrochemicals.[15] While direct applications in drug development are not widely reported, its structural motif may be of interest in medicinal chemistry for the synthesis of novel bioactive compounds.

Safety and Toxicology

This compound is classified as a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin.[3] Prolonged or repeated exposure may cause damage to organs.[3] The toxicology of o-toluidine is well-studied, and it is classified as a known human carcinogen, primarily associated with bladder cancer.[16] Given the metabolic conversion of this compound to o-toluidine, it should be handled with extreme caution, and appropriate personal protective equipment should be used.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and established synthetic routes. While its own metabolic and toxicological profiles are not extensively studied, the data available for its parent compound, o-toluidine, provide a strong foundation for understanding its biological fate. This guide consolidates the available technical information to support its safe handling and use in research and development activities. Further investigation into its specific biological activities and potential applications is warranted.

References

- 1. This compound [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 611-21-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 611-21-2 [m.chemicalbook.com]

- 5. This compound(611-21-2) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. o-Toluidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Methyl-o-toluidine

Introduction

N-Methyl-o-toluidine, systematically known by its IUPAC name N,2-dimethylaniline , is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1][2] As a substituted aniline, its chemical properties are of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This guide provides a comprehensive overview of its properties, synthesis, purification, and applications, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| IUPAC Name | N,2-dimethylaniline |

| Synonyms | This compound, 2,N-Dimethylaniline |

| CAS Number | 611-21-2 |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | White to Yellow to Green clear liquid |

| Boiling Point | 208 °C |

| Density | 0.981 g/mL at 25 °C |

| Flash Point | 79 °C |

| Refractive Index | 1.56 |

Synthesis of this compound

A practical and efficient method for the synthesis of this compound involves the N-alkylation of o-toluidine (B26562) using benzotriazole (B28993) and formaldehyde (B43269), followed by reduction. This method is advantageous due to the ease of purification and high yield.[3]

Experimental Protocol:

-

Aminal Formation:

-

In a 1L flask, heat a mixture of benzotriazole (55.8 g, 0.47 mol) and o-toluidine (50.0 ml, 0.47 mol) on a steam bath to form a homogeneous solution.

-

Add ethanol (B145695) (300 ml) to the solution.

-

While stirring continuously, gradually add a 37% aqueous solution of formaldehyde (35.1 ml, 0.47 mol) over 5 minutes at 20°C. Note that this reaction is exothermic.

-

A colorless solid will begin to separate after a few minutes.

-

After 30 minutes, cool the mixture at 0°C for 10 minutes.

-

Collect the solid by filtration.

-

-

Washing and Drying:

-

Wash the collected solid with pre-cooled (0°C) ethanol (200 ml) and then with hexane (B92381) (500 ml) to remove any residual 2-methylaniline and water.

-

Dry the solid in a desiccator under reduced pressure.

-

-

Reduction:

-

To the solid in a 1L flask, add 500 ml of freshly distilled tetrahydrofuran (B95107) (dried over calcium hydride) to form a heterogeneous suspension.

-

With vigorous stirring, add solid sodium borohydride (B1222165) (10.0 g) over 15 minutes at 20°C.

-

Gas evolution will be observed as the solid gradually dissolves.

-

Continue stirring the mixture at 20°C for 10 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Pour the residue into a mixture of water (500 ml) and ice (ca. 100 g).

-

Extract the aqueous mixture twice with hexane (2 x 300 ml).

-

Wash the combined hexane extracts with water (200 ml) and dry over anhydrous magnesium sulfate (B86663) (20 g).

-

Purify the crude product by distillation under dry nitrogen to obtain this compound as a colorless liquid (boiling point 203.5-205.0°C). The expected yield is approximately 87%.[3]

-

Purification via Oxalate (B1200264) Salt Formation

An alternative and classic method for the purification of toluidine isomers and their derivatives involves the formation of their oxalate salts, which can be recrystallized to high purity.[4]

Experimental Protocol:

-

Salt Formation:

-

Dissolve the crude this compound in four volumes of diethyl ether.

-

Separately, prepare a solution of an equivalent amount of oxalic acid in diethyl ether.

-

Add the oxalic acid solution to the amine solution to precipitate the this compound dioxalate.

-

-

Recrystallization:

-

Filter the precipitated oxalate salt.

-

Recrystallize the salt multiple times from water containing a small amount of oxalic acid to prevent hydrolysis and enhance purity.

-

-

Liberation of the Free Amine:

-

Treat the purified oxalate salt with a dilute aqueous solution of sodium carbonate (Na₂CO₃) to liberate the free amine.

-

Separate the this compound, which will form a distinct layer.

-

Dry the purified amine over a suitable drying agent (e.g., anhydrous potassium carbonate or calcium chloride).

-

For final purification, distill the amine under reduced pressure.[4]

-

Applications in Palladium-Catalyzed Cross-Coupling

This compound is a key nucleophile in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of N-aryl amines, which are prevalent in pharmaceuticals and electronic materials.[5] The general catalytic cycle for this transformation is depicted below.

General Reaction Scheme:

Ar-X + H-N(CH₃)(o-Tol) --(Pd catalyst, Ligand, Base)--> Ar-N(CH₃)(o-Tol) + H-X

The catalytic cycle typically involves:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.

-

Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the aryl-methyl protons. Data for this compound is available in public databases.[6][7]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching (if a secondary amine is present as an impurity), C-H stretching of the methyl and aromatic groups, and C-N stretching.[8]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.

References

- 1. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound(611-21-2) 1H NMR [m.chemicalbook.com]

- 7. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of N-Methyl-o-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of N-Methyl-o-toluidine (also known as N,2-Dimethylaniline) in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and a logical workflow for solubility assessment.

Introduction to this compound

This compound (CAS No. 611-21-2) is an aromatic organic compound with the chemical formula C₈H₁₁N. Structurally, it is a secondary amine where a methyl group and an o-tolyl group are attached to a nitrogen atom. Its molecular structure, featuring a nonpolar aromatic ring and a polar amine group, governs its solubility behavior. Understanding its solubility is critical for its application in organic synthesis, particularly in palladium-catalyzed coupling and amination reactions.

While specific quantitative data is scarce, it is generally understood that this compound is practically insoluble in water.[1][2][3] However, it is expected to be soluble in a range of organic solvents. This guide provides the methodologies to quantify this solubility.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data of this compound in Select Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Highly Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Halogenated | Highly Soluble |

| Toluene | Aromatic | Highly Soluble |

| Hexane | Nonpolar | Sparingly Soluble |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the nature of the solvent, and the available analytical instrumentation.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Place the container in a constant temperature bath or shaker, maintaining the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should have a visible excess of the undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solute to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

The concentration of this compound in the clear supernatant can be determined using a suitable analytical technique, such as gravimetric analysis or UV/Vis spectrophotometry.

-

Gravimetric Analysis

This method is straightforward and relies on the precise measurement of mass.[5][6]

Methodology:

-

Sample Preparation:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered, saturated solution of this compound into the pre-weighed evaporating dish.

-

Reweigh the dish with the solution to determine the exact mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution in a fume hood. This can be achieved by gentle heating on a hot plate or in a vacuum oven at a temperature below the boiling point of this compound to prevent its evaporation.

-

-

Final Weighing:

-

Once the solvent is completely evaporated, cool the evaporating dish to room temperature in a desiccator and weigh it again. The final mass corresponds to the mass of the dissolved this compound.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

-

UV/Vis Spectrophotometry

This method is suitable for solvents that are transparent in the UV-Vis region where this compound exhibits significant absorbance.[7][8][9]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Take the filtered, saturated solution obtained from the isothermal shake-flask method and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. This compound [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 611-21-2 [m.chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Boiling point and density of N-Methyl-o-toluidine

An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-o-toluidine

This guide provides a comprehensive overview of the boiling point and density of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and workflow visualizations.

Introduction to this compound

This compound, also known as N,2-Dimethylaniline, is an aromatic organic compound with the linear formula CH₃C₆H₄NHCH₃[1]. It presents as a light yellow or colorless oily liquid[2][3]. This compound serves as a significant intermediate in various organic syntheses, including the preparation of certain dyes and in palladium-catalyzed coupling and amination reactions[1][4]. A thorough understanding of its physical properties, such as boiling point and density, is crucial for its application in research and manufacturing, ensuring safe handling and optimal reaction conditions.

Chemical Identifiers:

Quantitative Physicochemical Data

The boiling point and density of this compound have been reported across various sources. These values are summarized below. Variations in reported boiling points can be attributed to differences in the atmospheric pressure at which the measurements were conducted.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 177 - 204 °C | at 740 mmHg | [1][3] |

| 207 °C | at standard pressure | [2][6][7] | |

| 208 °C | at standard pressure | ||

| 209 - 210 °C | at standard pressure | [2] | |

| Density | 0.981 g/mL | at 25 °C | [1][3] |

| 0.97 g/mL | Not specified | [2][6][7] | |

| Specific Gravity | 0.98 | 20/20 °C |

Experimental Protocols

Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods for obtaining these values for liquid amines like this compound.

Determination of Boiling Point via Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.[8] The principle is based on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure[8].

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

-

Heating: Place the assembly into the Thiele tube, ensuring the sample is below the side arm to allow for proper convection of the heating oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or heating mantle.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the sample.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary for high accuracy.

Determination of Density via Vibrating Tube Densimeter

Modern density measurements for liquids are often performed with high precision using a vibrating tube densimeter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the sample's density.[9][10]

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)

-

Syringes for sample injection

-

High-purity water and air for calibration

-

Thermostatic control unit

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions. This typically involves measuring the oscillation periods of the tube when filled with two standards of known density, usually dry air and deionized, degassed water, at a specified temperature (e.g., 25 °C).

-

Temperature Stabilization: Set the desired measurement temperature using the integrated thermostat and allow the instrument's measuring cell to stabilize.

-

Sample Injection: Carefully inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are introduced. The cell must be completely filled.

-

Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will automatically measure the oscillation period and calculate the density based on the prior calibration.

-

Data Recording: Record the density value displayed by the instrument. Multiple readings should be taken to ensure reproducibility.

-

Cleaning: After measurement, thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it completely with a stream of air to prepare for the next sample.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound = 95 611-21-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 611-21-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 611-21-2 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. researchgate.net [researchgate.net]

Spectral Data Analysis of N-Methyl-o-toluidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-o-toluidine (CAS No. 611-21-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound, with the molecular formula C₈H₁₁N, is a substituted aniline (B41778) derivative.[1][2] Understanding its structural features is crucial for its application in research and development. This guide presents its ¹H NMR, ¹³C NMR, IR, and MS spectral data in a structured format, details the experimental protocols for data acquisition, and provides a visual workflow for spectral analysis.

Spectral Data Presentation

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 6.60 | Multiplet | 4H | Aromatic protons |

| 3.60 | Singlet | 1H | N-H proton |

| 2.85 | Singlet | 3H | N-CH₃ protons |

| 2.25 | Singlet | 3H | Ar-CH₃ protons |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 147.0 | C-N |

| 130.5 | Aromatic C-H |

| 127.0 | Aromatic C-H |

| 122.5 | C-CH₃ |

| 117.5 | Aromatic C-H |

| 109.0 | Aromatic C-H |

| 30.5 | N-CH₃ |

| 17.5 | Ar-CH₃ |

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430 | Medium, Sharp | N-H Stretch |

| 3050 - 3020 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1500 | Strong | Aromatic C=C Bending |

| 1320 | Strong | C-N Stretch |

| 750 | Strong | ortho-disubstituted benzene |

Sample Phase: Neat (liquid film). Data sourced from NIST/EPA Gas-Phase Infrared Database and other public sources.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 120 | 80 | [M-H]⁺ |

| 106 | 95 | [M-CH₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI) at 70 eV.[3]

Experimental Protocols

Standard protocols for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

¹H NMR: A standard single-pulse experiment is performed with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

-

¹³C NMR: A standard proton-decoupled ¹³C experiment is conducted with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: For a neat liquid sample, a thin film of this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. Electron Ionization (EI) is performed at a standard energy of 70 eV.

Instrumentation and Parameters: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-500 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the structural elucidation of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Commercial Synthesis of N,2-Dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-Dimethylaniline, also known as N-methyl-o-toluidine, is a crucial chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its commercial production is of significant interest to professionals in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the primary commercial synthesis methods for N,2-Dimethylaniline, complete with quantitative data, detailed experimental protocols, and process visualizations.

The industrial synthesis of N,2-Dimethylaniline predominantly follows two main routes: the direct N-methylation of o-toluidine (B26562) and a two-step process commencing with the reduction of o-nitrotoluene. The choice of a particular route is often dictated by factors such as the cost and availability of starting materials, desired product purity, and capital investment in equipment.

Core Commercial Synthesis Routes

The two primary pathways for the commercial synthesis of N,2-Dimethylaniline are:

-

Direct N-Methylation of o-Toluidine: This is the most common and direct method for producing N,2-Dimethylaniline. In this process, o-toluidine is reacted with a methylating agent, most commonly methanol (B129727), in the presence of a catalyst. This method is favored for its atom economy and relatively straightforward process. Careful control of reaction conditions is crucial to maximize the yield of the desired mono-methylated product and minimize the formation of the byproduct, N,N-dimethyl-o-toluidine.[1][2]

-

Two-Step Synthesis from o-Nitrotoluene: This alternative route begins with the reduction of o-nitrotoluene to o-toluidine, which is then subsequently N-methylated to yield N,2-Dimethylaniline. This pathway may be economically viable depending on the relative cost of o-nitrotoluene compared to o-toluidine.

Quantitative Data Summary

The following tables summarize key quantitative data for the commercial synthesis of N-methylated toluidines. It is important to note that while the data for catalyst composition and reaction parameters are derived from a process for the synthesis of the para-isomer (N-methyl-p-toluidine), they are considered to be highly analogous and representative for the commercial synthesis of the ortho-isomer, N,2-Dimethylaniline.[1]

Table 1: Catalyst Composition for N-Methylation of Toluidine [1][3][4]

| Component | Weight Percentage (%) |

| Copper (Cu) | 45.5 - 68.0 |

| Zinc (Zn) | 12.3 - 22.5 |

| Aluminum (Al) | 1.9 - 4.1 |

| Oxygen (O) | 7.8 - 28.2 |

Table 2: Typical Reaction Parameters for Catalytic N-Methylation of Toluidine with Methanol [3][4]

| Parameter | Value |

| Reaction Temperature | 200 - 300 °C |

| Pressure | Atmospheric to slightly elevated |

| Molar Ratio (o-Toluidine:Methanol) | 1:1.5 to 1:3.5 |

| Catalyst Loading | 0.3 - 1.0 kg of o-toluidine per kg of catalyst per hour |

| Expected Yield of this compound | > 85% |

| Selectivity for Mono-methylation | High, with minimal N,N-dimethyl-o-toluidine formation |

Experimental Protocols

The following are detailed experimental protocols for the key commercial synthesis methods.

Method 1: Continuous Catalytic N-Methylation of o-Toluidine with Methanol

This process is typically carried out in a fixed-bed continuous flow reactor, which allows for high throughput and consistent product quality.

1. Catalyst Preparation and Activation:

-

The catalyst, with a composition as detailed in Table 1, is typically prepared by co-precipitation of the metal nitrates followed by calcination.

-

Prior to use, the catalyst is activated in the reactor. This is achieved by heating the catalyst to 150-300°C and passing a stream of hydrogen gas, often diluted with an inert gas like nitrogen, over the catalyst bed.[3] This reduction step is crucial for achieving high catalytic activity.

2. Reaction Procedure:

-

A feed stream consisting of a mixture of o-toluidine and methanol, in a molar ratio between 1:1.5 and 1:3.5, is vaporized and preheated.[4]

-

The vaporized feed is then passed through the fixed-bed reactor containing the activated catalyst.

-

The reaction is maintained at a temperature between 200°C and 300°C and at or near atmospheric pressure.[4]

-

The catalyst loading is typically controlled between 0.3 and 1.0 kg of o-toluidine per kg of catalyst per hour to ensure optimal conversion and selectivity.[3][4]

3. Product Separation and Purification:

-

The gaseous effluent from the reactor, containing N,2-dimethylaniline, unreacted o-toluidine, excess methanol, water, and minor byproducts, is cooled and condensed.

-

The condensed liquid is then subjected to fractional distillation to separate the components.

-

Excess methanol is typically recovered and recycled back into the feed stream.

-

The product, N,2-dimethylaniline, is collected as a high-purity fraction. Unreacted o-toluidine can also be recovered and recycled.

Method 2: Two-Step Synthesis from o-Nitrotoluene

Step 1: Reduction of o-Nitrotoluene to o-Toluidine

-

o-Nitrotoluene is catalytically hydrogenated to o-toluidine. This is a standard industrial process often carried out in a slurry or fixed-bed reactor using a nickel or palladium-based catalyst.

-

The reaction is typically performed under hydrogen pressure and at an elevated temperature.

-

After the reaction is complete, the catalyst is separated by filtration, and the crude o-toluidine is purified by distillation.

Step 2: N-Methylation of o-Toluidine

-

The purified o-toluidine from Step 1 is then used as the starting material in the N-methylation process as described in Method 1.

Process Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows.

Caption: Overview of the two primary commercial synthesis routes for N,2-Dimethylaniline.

Caption: Detailed experimental workflow for the continuous N-methylation of o-toluidine.

Conclusion

The commercial synthesis of N,2-Dimethylaniline is a well-established industrial process, with the direct catalytic N-methylation of o-toluidine using methanol being the most prevalent method. This approach offers high efficiency and selectivity, particularly when employing a copper-based catalyst in a continuous flow system. The alternative route starting from o-nitrotoluene provides flexibility based on raw material costs. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to understand and potentially optimize the large-scale production of this important chemical intermediate. Further research into novel and more sustainable catalysts continues to be an area of active development in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]

- 4. U.S. Patent for Method for producing N-methyl-p-toluidine for use as an additive for aviation gasoline Patent (Patent # 10,875,823 issued December 29, 2020) - Justia Patents Search [patents.justia.com]

An In-depth Technical Guide to the Safety of N-Methyl-o-toluidine

This guide provides a comprehensive overview of the safety information for N-Methyl-o-toluidine (CAS No. 611-21-2), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and safety precautions based on available Safety Data Sheets (SDS).

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N,2-dimethylaniline, 2-(Methylamino)toluene, N-Methyl-2-methylaniline[1][2] |

| CAS Number | 611-21-2[1] |

| EC Number | 210-260-9[1] |

| Molecular Formula | C8H11N[1] |

| Molecular Weight | 121.18 g/mol [1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless to light-yellow or green liquid[1][2][3] |

| Odor | Aromatic, amine-like[4] |

| Melting Point | -10.08 °C (estimate)[1] |

| Boiling Point | 177 - 204 °C at 987 hPa[1] |

| Flash Point | 79.4 °C (174.9 °F) - closed cup[1] |

| Density | 0.981 g/cm³ at 25 °C[1] |

| Vapor Pressure | 0.225 mmHg at 25°C[3] |

| Water Solubility | Practically insoluble[3] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicates significant potential health effects.

| Effect | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause damage to organs.[1][2][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1][2][5] |

| Health Effects | May cause respiratory tract irritation upon inhalation.[6] It can be absorbed through the skin, causing irritation.[6] It may also cause eye irritation.[6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications and corresponding hazard statements are summarized below.

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[5] |

| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][5] |

Hazard Pictograms:

-

Skull and crossbones (GHS06)

-

Health hazard (GHS08)

Experimental Protocols

Detailed experimental protocols for the toxicological and physical-chemical property testing are not provided in the summarized Safety Data Sheets. These studies are typically conducted according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), but specific methodologies for this compound are not available in the provided search results.

Safety and Handling Workflows

The following diagrams illustrate the recommended workflows for handling this compound safely.

Caption: GHS Hazard Communication Workflow for this compound.

Caption: First Aid Procedures for this compound Exposure.

Caption: Firefighting Workflow for this compound.

Caption: Accidental Release Measures for this compound.

Handling, Storage, and Transportation

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Keep away from sources of ignition - No smoking.[1]

-

Wash hands thoroughly after handling.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1][5]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

The product is air and light sensitive; store under an inert gas.[1][2]

Transportation:

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|---|---|---|---|

| ADR/RID | 2810 | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | 6.1 | III |

| IMDG | 2810 | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | 6.1 | III |

| IATA | 2810 | Toxic liquid, organic, n.o.s. (this compound) | 6.1 | III |

References

An In-depth Technical Guide to the Core Characteristics of Toluidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toluidine, an aromatic amine fundamental to numerous chemical syntheses, exists as three distinct isomers: ortho-, meta-, and para-toluidine. While sharing the same molecular formula (C₇H₉N), the positional variance of the methyl group relative to the amino group on the benzene (B151609) ring imparts significant differences in their physicochemical properties, reactivity, and toxicological profiles.[1] This guide provides a comprehensive overview of the core characteristics of these isomers, including their physical and chemical properties, detailed experimental protocols for their characterization, and a summary of their toxicological data. This information is critical for researchers and professionals in drug development and other scientific fields who utilize toluidines as intermediates or building blocks in their work.

Physicochemical Properties

The structural differences among the toluidine isomers directly influence their physical properties. p-Toluidine (B81030), with its symmetrical structure, is a solid at room temperature, which allows for more efficient packing in a crystal lattice.[2] In contrast, the less symmetrical o- and m-toluidine (B57737) are liquids.[2] These differences extend to their boiling points, densities, and basicity (pKa), as detailed in the comparative table below.

Table 1: Physicochemical Properties of Toluidine Isomers

| Property | o-Toluidine (B26562) (2-Methylaniline) | m-Toluidine (3-Methylaniline) | p-Toluidine (4-Methylaniline) |

| CAS Number | 95-53-4 | 108-44-1 | 106-49-0 |

| Molecular Weight | 107.15 g/mol | 107.15 g/mol | 107.15 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to light-yellow liquid | Colorless to light yellow solid (flakes)[3] |

| Melting Point | -23 °C to -16 °C | -30 °C | 43-45 °C[3] |

| Boiling Point | 199-202 °C | 203-204 °C | 200 °C[3] |

| Density | 1.004 g/cm³ (at 20°C) | 0.989 g/cm³ (at 20°C) | 1.046 g/cm³ |

| pKa of Conjugate Acid | 4.45 | 4.73 | 5.08 |

| Water Solubility | 1.5 g/100 mL (at 25°C) | Slightly soluble | 0.7 g/100 mL (at 20°C)[3] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | Soluble in alcohol and ether | Soluble in alcohol, ether, and acetone[3] |

Chemical Properties and Reactivity

The toluidine isomers are weakly basic aromatic amines, with their basicity influenced by the electronic and steric effects of the methyl group.[2] The electron-donating methyl group increases the electron density on the nitrogen atom, making toluidines more basic than aniline.[1] p-Toluidine is the most basic of the three due to the +I (inductive) and hyperconjugation effects of the methyl group at the para position, which effectively increases electron density on the amino group.[1] The ortho isomer is the least basic due to the "ortho effect," where the steric hindrance from the adjacent methyl group destabilizes the protonated form.[1]